Cas no 41100-45-2 ((3-ethyl-1-adamantyl)amine)

(3-Ethyl-1-adamantyl)amine is a structurally unique amine derivative of adamantane, characterized by the presence of an ethyl substituent at the 3-position of the adamantyl framework. This compound exhibits enhanced steric and electronic properties due to the rigid adamantane core, making it valuable in pharmaceutical and materials chemistry. Its amine functionality allows for further derivatization, enabling applications in drug design, catalysis, and polymer modification. The ethyl group contributes to increased lipophilicity, potentially improving bioavailability in medicinal chemistry contexts. The compound's stability and well-defined geometry also make it suitable for use as a building block in supramolecular chemistry and ligand design.
(3-ethyl-1-adamantyl)amine structure
(3-ethyl-1-adamantyl)amine structure
Product Name:(3-ethyl-1-adamantyl)amine
CAS No:41100-45-2
MF:C12H21N
MW:179.30184340477
CID:329236
PubChem ID:64352
Update Time:2025-10-29

(3-ethyl-1-adamantyl)amine Chemical and Physical Properties

Names and Identifiers

    • 3-Ethyladamantan-1-amine
    • (3-Ethyl-1-adamantyl)amine hydrochloride
    • Tricyclo[3.3.1.13,7]decan-1-amine,3-ethyl-
    • (3-ethyl-1-adamantyl)amine(SALTDATA: HCl)
    • 1-Ethyl-3-aminoadamantane
    • 175
    • MRZ 2
    • CS-0320113
    • SCHEMBL292537
    • AB01324683-02
    • NCGC00330545-01
    • CHEMBL132442
    • FT-0683175
    • IFLab1_001352
    • D-175
    • Oprea1_637743
    • AKOS016344442
    • DTXSID70874371
    • Tricyclo(3.3.1.13,7)decan-1-amine, 3-ethyl-
    • (3-ethyl-1-adamantyl)-amine
    • BB 0261643
    • 1-Amino-3-ethyladamantane
    • IDI1_009219
    • D175
    • 41100-45-2
    • A825428
    • (3-ethyl-1-adamantyl)amine
    • UNII-CSU8GE9EBY
    • MRZ 2/175
    • D 175
    • CSU8GE9EBY
    • AKOS001600273
    • 1-AMINOADAMANTANE,3-ETHYL
    • DB-082557
    • ALBB-013715
    • MDL: MFCD01838795
    • Inchi: 1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3
    • InChI Key: OVQNSGBYKOJYBK-UHFFFAOYSA-N
    • SMILES: NC12CC3CC(C1)CC(CC)(C3)C2

Computed Properties

  • Exact Mass: 179.16700
  • Monoisotopic Mass: 179.1674
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26

Experimental Properties

  • Density: 1.029±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 244.6±8.0 ºC (760 Torr),
  • Flash Point: 97.5±9.7 ºC,
  • Refractive Index: 1.543
  • Solubility: Very slightly soluble (0.22 g/l) (25 º C),
  • PSA: 26.02000
  • LogP: 3.39440
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(3-ethyl-1-adamantyl)amine Security Information

(3-ethyl-1-adamantyl)amine Customs Data

  • HS CODE:2921300090
  • Customs Data:

    China Customs Code:

    2921300090

    Overview:

    2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(3-ethyl-1-adamantyl)amine Pricemore >>

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A2B Chem LLC
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Additional information on (3-ethyl-1-adamantyl)amine

Exploring the Unique Properties and Applications of (3-Ethyl-1-Adamantyl)Amine (CAS No. 41100-45-2)

The compound (3-ethyl-1-adamantyl)amine, identified by its CAS number 41100-45-2, is a fascinating derivative of the adamantane structure, which has garnered significant attention in pharmaceutical and material science research. This amine-functionalized adamantane derivative exhibits unique steric and electronic properties, making it a valuable building block in organic synthesis and drug development. Researchers are increasingly focusing on this compound due to its potential in creating highly stable molecular frameworks and its role in bioactive molecule design.

One of the most compelling aspects of 3-ethyl-1-adamantylamine is its rigid, three-dimensional structure. The adamantane core provides exceptional thermal and chemical stability, while the ethyl group at the 3-position introduces subtle steric effects that can influence molecular interactions. This combination makes it particularly useful in medicinal chemistry, where researchers are exploring its potential as a pharmacophore in central nervous system (CNS) targeting compounds. Recent studies have investigated its incorporation into novel drug candidates for neurological disorders, leveraging its ability to cross the blood-brain barrier.

In the realm of material science, CAS 41100-45-2 has shown promise as a precursor for advanced polymers and coatings. Its robust structure contributes to enhanced material durability, with applications ranging from high-performance coatings to specialty adhesives. The compound's amine functionality allows for facile chemical modification, enabling the creation of tailored materials with specific properties. This versatility has led to growing interest from industries seeking heat-resistant materials and chemically stable formulations.

The synthesis of (3-ethyl-1-adamantyl)amine typically involves multi-step organic transformations starting from adamantane derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods to reduce environmental impact. These advancements align with current trends in sustainable chemical production, addressing concerns about resource efficiency and waste reduction in industrial processes.

Analytical characterization of this compound presents unique challenges and opportunities. Advanced techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming its structure and purity. The distinct spectral signatures of the adamantane framework, combined with the effects of ethyl substitution, provide valuable insights into molecular conformation and electronic distribution. These analytical aspects are particularly relevant for quality control in pharmaceutical applications, where compound purity is paramount.

Recent patent literature reveals growing commercial interest in 3-ethyladamantylamine derivatives, particularly in the development of novel therapeutic agents. Several pharmaceutical companies have filed patents covering its use in neurological drug formulations and antiviral compounds. This intellectual property activity suggests expanding market potential for this specialty chemical, driven by ongoing research into its biological activities and material properties.

From a regulatory perspective, 41100-45-2 is not currently classified as hazardous under major chemical safety frameworks. However, proper handling procedures should always be followed when working with any chemical substance. The compound's stability under normal conditions makes it relatively straightforward to store and transport, contributing to its practicality for research and industrial applications.

Looking to the future, the unique characteristics of (3-ethyl-1-adamantyl)amine position it as a compound of continuing interest across multiple scientific disciplines. Ongoing research is exploring its potential in catalysis, where its steric properties may influence reaction pathways, and in nanotechnology applications, where its well-defined structure could serve as a molecular building block. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this adamantane derivative is likely to find even broader utility in scientific and industrial contexts.

The commercial availability of CAS 41100-45-2 has improved in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Pricing and purity specifications vary among suppliers, reflecting different production methods and quality control standards. Researchers seeking this material should carefully evaluate certificates of analysis to ensure the compound meets their specific requirements for intended applications.

In academic circles, 3-ethyl-1-adamantylamine has become a subject of increasing interest in organic chemistry curricula, serving as an excellent example of bridged polycyclic systems and their unique chemical behavior. Its study provides valuable insights into steric effects, conformational analysis, and the strategic use of rigid frameworks in molecular design. This educational aspect further underscores the compound's significance in the chemical sciences.

Environmental fate studies of (3-ethyl-1-adamantyl)amine indicate that its persistence and biodegradation characteristics are influenced by the stable adamantane core. While generally considered to have low environmental mobility due to its hydrophobic nature, ongoing research is examining its ecotoxicological profile to ensure responsible use in industrial applications. These studies are particularly relevant given increasing regulatory focus on chemical sustainability and green chemistry initiatives.

The versatility of 41100-45-2 extends to its potential in coordination chemistry, where the amine group can serve as a ligand for metal centers. Researchers have explored its use in creating novel organometallic complexes with potential applications in catalysis and materials science. This area of investigation highlights the compound's utility beyond traditional organic chemistry applications.

In conclusion, (3-ethyl-1-adamantyl)amine represents a compelling example of how structural modification of fundamental organic frameworks can yield compounds with diverse and valuable properties. Its combination of stability, functionality, and three-dimensional architecture ensures its continued relevance in cutting-edge research across multiple disciplines. As scientific understanding of this compound grows and new applications emerge, CAS 41100-45-2 is poised to remain an important tool in the chemist's repertoire for years to come.

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